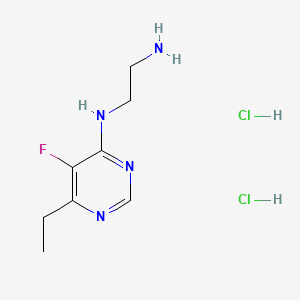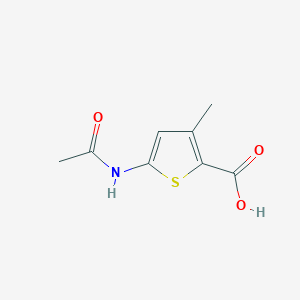
5-Acetamido-3-methylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetamido-3-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C8H9NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-3-methylthiophene-2-carboxylic acid typically involves the acylation of 3-methylthiophene-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetamido-3-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
5-Acetamido-3-methylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 5-Acetamido-3-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylthiophene-2-carboxylic acid: A precursor in the synthesis of 5-Acetamido-3-methylthiophene-2-carboxylic acid.
3-Acetamido-5-methylthiophene-2-carboxylic acid: An isomer with different substitution patterns on the thiophene ring.
5-Acetamido-2-methylthiophene-3-carboxylic acid: Another isomer with the acetamido group at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamido group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C8H9NO3S |
|---|---|
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
5-acetamido-3-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9NO3S/c1-4-3-6(9-5(2)10)13-7(4)8(11)12/h3H,1-2H3,(H,9,10)(H,11,12) |
Clé InChI |
XXIGGZRJTCWTNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1)NC(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



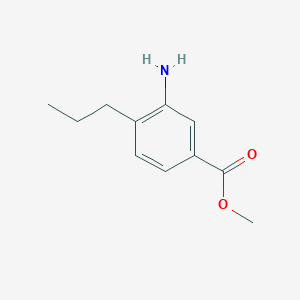
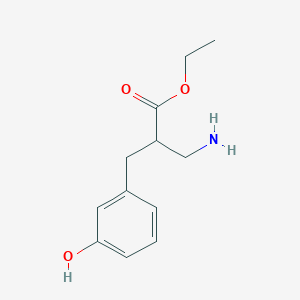

![Ethyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13514522.png)
![2-(methoxycarbonyl)-6-azaspiro[3.4]octane-8-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13514527.png)


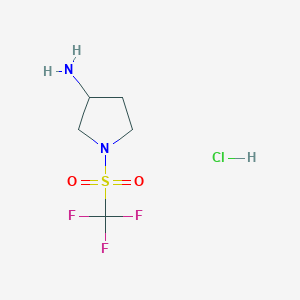
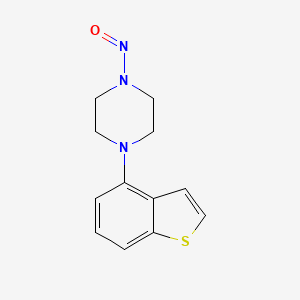
![Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13514546.png)
![rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B13514548.png)
![rac-(4aR,7aS)-octahydro-1H-cyclopenta[b]pyrazine-2,3-dione, cis](/img/structure/B13514552.png)
